N-(2-aminopropanoyl)-beta-alanine
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Overview
Description
N-(2-aminopropanoyl)-beta-alanine is a compound with the molecular formula C6H12N2O3 and a molar mass of 160.17 g/mol . . This compound is a derivative of alanine, an amino acid, and is used in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopropanoyl)-beta-alanine typically involves the reaction of alanine derivatives with appropriate reagents under controlled conditions. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent-free reactions, fusion methods, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopropanoyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions . The conditions for these reactions vary, with some requiring heating or specific catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
N-(2-aminopropanoyl)-beta-alanine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(2-aminopropanoyl)-beta-alanine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-aminopropanoyl)-beta-alanine include other amino acid derivatives and peptides, such as:
N-acetyl-leucine: Used in the treatment of neurological disorders.
Aminocaproic acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness
This compound is unique due to its specific structure and properties, which allow it to participate in a variety of chemical reactions and applications. Its versatility in synthesis and potential therapeutic effects make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(2-aminopropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWTJPMNYKPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967243 |
Source
|
Record name | N-(2-Amino-1-hydroxypropylidene)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52788-02-0 |
Source
|
Record name | N-(2-Amino-1-hydroxypropylidene)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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